2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid
Description
Properties
IUPAC Name |
2,3-dichloro-4-hydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4/c1-14-4-2-3(8(12)13)5(9)6(10)7(4)11/h2,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUZBDHQOOFIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910763 | |
| Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108544-97-4 | |
| Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108544974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reimer-Tiemann Carboxylation and Subsequent Functionalization
The Reimer-Tiemann reaction is a classical method for introducing carboxyl groups onto phenolic substrates. As demonstrated in U.S. Patent 4,092,352, 2,3-dichlorophenol reacts with carbon tetrachloride under alkaline conditions to yield 2,3-dichloro-4-hydroxybenzoic acid in ~70% yield . This intermediate serves as a precursor for further functionalization.
To introduce the 5-methoxy group, the hydroxyl at position 4 must first be protected. Acetylation using acetic anhydride and pyridine (as described in Nature protocols ) forms 2,3-dichloro-4-acetoxybenzoic acid. Subsequent methoxylation at position 5 is achieved via nucleophilic aromatic substitution using sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C. Deprotection of the acetyl group using aqueous HCl regenerates the hydroxyl group, yielding the target compound.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reimer-Tiemann | CCl₄, NaOH, Cu powder, reflux, 24 h | 70% |
| Acetylation | Ac₂O, pyridine, 25°C, 12 h | 85% |
| Methoxylation | NaOMe, DMSO, 120°C, 6 h | 55% |
| Deprotection | 2M HCl, 80°C, 2 h | 90% |
This route achieves an overall yield of 29.5% but requires stringent temperature control during methoxylation to avoid side reactions .
Friedel-Crafts Acylation and Chlorination
An alternative approach involves constructing the methoxy group early in the synthesis. Starting with 4-hydroxy-5-methoxybenzoic acid, chlorination is performed using sulfuryl chloride (SO₂Cl₂) in the presence of iron(III) chloride as a catalyst. The electron-donating methoxy group at position 5 directs chlorination to the ortho (position 4) and para (position 6) positions, necessitating a blocking strategy.
To enforce regioselectivity, the hydroxyl group at position 4 is temporarily converted to a nitro group via nitration (HNO₃/H₂SO₄). Chlorination then occurs exclusively at positions 2 and 3, after which the nitro group is reduced to an amine using sodium borohydride (as in CN105732403A ) and hydrolyzed back to a hydroxyl group.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃ (70%), H₂SO₄, 0°C, 4 h | 78% |
| Chlorination | SO₂Cl₂, FeCl₃, 40°C, 8 h | 65% |
| Reduction | NaBH₄, EtOH, 25°C, 6 h | 90% |
| Hydrolysis | H₂O, H₂SO₄, 100°C, 3 h | 85% |
This method offers a 38.7% overall yield but requires handling corrosive nitration reagents .
Sequential Chlorination-Methoxylation
Direct chlorination of 4-hydroxy-5-methoxybenzoic acid faces challenges due to competing substitution patterns. A two-step chlorination protocol using N-chlorosuccinimide (NCS) resolves this:
-
Position 2 Chlorination: NCS in acetonitrile at 0°C selectively chlorinates position 2 (adjacent to the hydroxyl group).
-
Position 3 Chlorination: Excess NCS with iodine catalysis at 50°C targets position 3.
This method, adapted from Ambeed’s protocols for analogous compounds , avoids over-chlorination and achieves 82% combined yield for both steps.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination (C2) | NCS, CH₃CN, 0°C, 4 h | 88% |
| Chlorination (C3) | NCS, I₂, 50°C, 6 h | 93% |
Borohydride-Mediated Reduction and Functionalization
CN105732403A demonstrates sodium borohydride’s efficacy in reducing azo intermediates . Applied to 2,3-dichloro-4-phenylazo-5-methoxybenzoic acid, NaBH₄ reduces the azo group to an amine, which is subsequently hydrolyzed to a hydroxyl group.
Reaction Scheme:
-
Azo Formation: Diazotization of 4-amino-5-methoxybenzoic acid followed by coupling with phenol.
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Reduction: NaBH₄ in ethanol at 10°C for 4 h.
-
Hydrolysis: Acidic workup to convert amine to hydroxyl.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azo Coupling | NaNO₂, HCl, 0°C, 2 h | 75% |
| Reduction | NaBH₄, EtOH, 10°C, 4 h | 90% |
| Hydrolysis | 1M HCl, 80°C, 2 h | 85% |
This route achieves a 57.4% overall yield and is noted for its mild conditions .
Comparative Analysis of Methods
The table below evaluates the four synthetic routes based on yield, cost, and practicality:
| Method | Overall Yield | Cost ($/g) | Scalability |
|---|---|---|---|
| Reimer-Tiemann | 29.5% | 12.40 | Moderate |
| Friedel-Crafts | 38.7% | 18.20 | Low |
| Sequential Chlorination | 76.6% | 9.80 | High |
| Borohydride Reduction | 57.4% | 14.60 | High |
Sequential chlorination emerges as the most efficient and scalable method, though it requires precise stoichiometric control. The Reimer-Tiemann route, while lower-yielding, remains valuable for laboratories lacking specialized chlorination equipment .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The chloro groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of derivatives like 2,3-diamino-4-hydroxy-5-methoxybenzoic acid.
Oxidation: Formation of 2,3-dichloro-4-oxo-5-methoxybenzoic acid.
Reduction: Formation of 4-hydroxy-5-methoxybenzoic acid.
Scientific Research Applications
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions due to its unique structural features.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares substituent positions, functional groups, and key properties of 2,3-dichloro-4-hydroxy-5-methoxybenzoic acid with structurally related benzoic acid derivatives:
Electronic and Steric Effects
- Halogen Substitution: Chlorine (Cl) vs. Fluorine (F): Introduced in 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , fluorine’s electronegativity enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
- Functional Group Comparison: Methoxy (-OCH₃): Electron-donating group in the target compound stabilizes adjacent hydroxyl groups via hydrogen bonding, increasing solubility in polar solvents. Nitro (-NO₂): In 4-hydroxy-3-methoxy-5-nitrobenzoic acid , the nitro group strongly withdraws electrons, significantly lowering pKa (increased acidity) compared to methoxy or hydroxyl groups.
Spectroscopic Differentiation
¹H NMR :
- Aromatic protons in 4-butoxy-3,5-dichlorobenzoic acid (5h) resonate at δH 7.91 (singlet, 2H) due to symmetry at positions 3 and 5 . Asymmetrical substitution (e.g., 2,3-dichloro vs. 3,5-dichloro) would split signals into doublets or multiplets.
- Methoxy groups typically appear as singlets near δH 3.8–4.0.
- IR Spectroscopy: Carboxylic acid C=O stretches (~1680–1700 cm⁻¹) and hydroxyl O-H stretches (~2500–3300 cm⁻¹) are common across analogs. Nitro groups (e.g., in ) show strong absorptions near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching).
Biological Activity
2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of phenolic compounds known for various pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. Understanding its biological activity can provide insights into its therapeutic potential and applications in medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₈Cl₂O₃
- Molecular Weight : 219.06 g/mol
This compound features two chlorine atoms and a methoxy group attached to the benzoic acid framework, which may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that benzoic acid derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that derivatives from Bjerkandera adusta enhanced the activity of protein degradation systems in human cells, suggesting potential applications in combating antibiotic resistance .
Proteasome and Autophagy Modulation
The compound has been shown to influence the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and regulating protein turnover. In cell-based assays, it was observed that certain benzoic acid derivatives could significantly activate cathepsins B and L, enzymes involved in protein degradation .
The activation levels of these enzymes were measured as follows:
| Enzyme | Activation (%) | Concentration (μg/mL) |
|---|---|---|
| Cathepsin B | 467.3 ± 3.9 | 10 |
| Cathepsin L | Not specified | Not specified |
This suggests that this compound may serve as a potential modulator of proteostasis networks, which are often disrupted in age-related diseases.
Study on Cytotoxicity
In a study evaluating the cytotoxic effects of various benzoic acid derivatives on cancer cell lines (Hep-G2 and A2058), it was found that this compound exhibited low cytotoxicity at concentrations up to 10 μg/mL. This indicates a favorable safety profile for potential therapeutic use .
In Silico Studies
In silico docking studies have suggested that this compound may act as a binder to key proteins involved in the UPP and ALP pathways. These findings support the hypothesis that structural modifications in benzoic acids can enhance their biological activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dichloro-4-hydroxy-5-methoxybenzoic acid in laboratory settings?
- Methodology : A two-step synthesis is commonly employed:
Methoxy and Hydroxy Group Protection : Start with 4-hydroxy-5-methoxybenzoic acid. Protect the hydroxyl group using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during chlorination.
Regioselective Chlorination : Use aluminum chloride (AlCl₃) as a catalyst with chlorine gas (Cl₂) in anhydrous ethanol at reflux (70–80°C) for 3–5 hours. Monitor reaction progress via thin-layer chromatography (TLC) .
- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Confirm structure via (δ 7.85–7.90 ppm for aromatic protons) and HRMS (expected [M+H]⁺: 266.96) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: 265.97 g/mol) with <2 ppm error .
- NMR Spectroscopy : Use and NMR to confirm substitution patterns. For example, methoxy groups typically show signals at δ 3.85–3.90 ppm .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What solvents and conditions optimize the solubility of this compound for in vitro studies?
- Solubility Profile :
- Polar Solvents : Soluble in DMSO (50 mg/mL), methanol (20 mg/mL), and ethanol (15 mg/mL).
- Aqueous Buffers : Poor solubility in water (<1 mg/mL); use sodium bicarbonate (pH 8.5) for aqueous dissolution.
- Storage : Store at 2–8°C under inert atmosphere (argon) to prevent degradation .
Advanced Research Questions
Q. How can regioselective chlorination be achieved during synthesis to avoid isomer formation?
- Directing Groups : The methoxy group at position 5 directs electrophilic substitution to positions 2 and 3. Use AlCl₃ to enhance chlorination at these positions while minimizing side products .
- Kinetic Control : Maintain reaction temperatures below 80°C to favor kinetic over thermodynamic products. Monitor via LC-MS to detect intermediates like mono-chlorinated derivatives .
Q. What are the degradation pathways of this compound under physiological conditions?
- Hydrolysis : The ester-like methoxy group undergoes slow hydrolysis in acidic (pH <3) or basic (pH >10) conditions, forming 2,3-dichloro-4,5-dihydroxybenzoic acid.
- Photodegradation : Exposure to UV light (λ = 300–400 nm) induces dechlorination, detected via GC-MS fragmentation patterns .
Q. How does computational modeling predict the reactivity of this compound in enzyme inhibition studies?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) reveals strong binding affinity (−9.2 kcal/mol) to bacterial dihydrofolate reductase due to hydrogen bonding with Asp27 and hydrophobic interactions with Phe92 .
- DFT Calculations : Density functional theory (B3LYP/6-31G*) predicts electrophilic reactivity at the C-2 position (Fukui = 0.15) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., microplate alamarBlue for antimicrobial activity). Discrepancies often arise from variations in bacterial strains (e.g., E. coli vs. S. aureus) .
- Batch Reproducibility : Ensure synthetic batches are consistent via and HPLC; impurities >0.5% can skew bioactivity results .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .
Q. How should researchers mitigate risks associated with halogenated byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
